molecular formula C22H28N2O4S B11335453 1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B11335453
M. Wt: 416.5 g/mol
InChI Key: GHIWGKZXKYNUOR-UHFFFAOYSA-N
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Description

1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse pharmacological activities . This compound is characterized by its unique chemical structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and a propan-2-yloxyphenyl group.

Preparation Methods

The synthesis of 1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the phenylmethanesulfonyl and propan-2-yloxyphenyl groups. The synthetic route often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylmethanesulfonyl Group: This step usually involves sulfonylation reactions using reagents like phenylmethanesulfonyl chloride.

    Attachment of the Propan-2-yloxyphenyl Group: This can be done through etherification reactions using propan-2-ol and appropriate catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions .

Scientific Research Applications

1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other piperidine derivatives, such as:

The uniqueness of 1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3-propan-2-yloxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O4S/c1-17(2)28-21-10-6-9-20(15-21)23-22(25)19-11-13-24(14-12-19)29(26,27)16-18-7-4-3-5-8-18/h3-10,15,17,19H,11-14,16H2,1-2H3,(H,23,25)

InChI Key

GHIWGKZXKYNUOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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